Bucladesine sodium
Overview
Description
Bucladesine sodium, also known as dibutyryl cyclic adenosine monophosphate sodium salt, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate. It is a cell-permeable analog of cyclic adenosine monophosphate and acts as a phosphodiesterase inhibitor. This compound is widely used in scientific research due to its ability to induce normal physiological responses in cells under experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bucladesine sodium is synthesized through the esterification of cyclic adenosine monophosphate with butyric anhydride. The reaction involves the use of a base such as sodium hydroxide to facilitate the esterification process. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The compound is then subjected to rigorous quality control measures, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions: Bucladesine sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield butyric acid and cyclic adenosine monophosphate.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur with this compound, where nucleophiles replace the butyryl groups.
Major Products Formed:
- Hydrolysis of this compound results in the formation of butyric acid and cyclic adenosine monophosphate.
- Oxidation reactions yield oxidized derivatives of this compound.
- Substitution reactions produce various substituted analogs of this compound .
Scientific Research Applications
Bucladesine sodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study cyclic adenosine monophosphate-dependent signaling pathways and enzyme activities.
Biology: this compound is employed in cell culture studies to investigate cell differentiation, proliferation, and apoptosis.
Medicine: The compound is used in pharmacological studies to understand the effects of cyclic adenosine monophosphate analogs on various physiological processes, including memory formation and neuroplasticity.
Industry: this compound is utilized in the development of therapeutic agents and as a research tool in drug discovery
Mechanism of Action
Bucladesine sodium mimics the action of endogenous cyclic adenosine monophosphate by directly increasing intracellular cyclic adenosine monophosphate levels. This leads to the activation of protein kinase A, which phosphorylates specific target proteins, modulating their activity. The elevated cyclic adenosine monophosphate levels also activate exchange proteins directly activated by cyclic adenosine monophosphate, which regulate various cellular processes such as cell adhesion, migration, and proliferation .
Comparison with Similar Compounds
Cyclic adenosine monophosphate: The endogenous form of cyclic adenosine monophosphate, which bucladesine sodium mimics.
Dibutyryl cyclic adenosine monophosphate: Another analog of cyclic adenosine monophosphate with similar properties to this compound.
8-Bromo cyclic adenosine monophosphate: A brominated analog of cyclic adenosine monophosphate used in similar research applications
Uniqueness: this compound is unique due to its high cell permeability and stability, which allows it to effectively mimic the action of endogenous cyclic adenosine monophosphate. Its ability to induce normal physiological responses in cells makes it a valuable tool in various research fields .
Properties
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1/t10-,14-,15-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZRVBLIUDQNG-JBVYASIDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
362-74-3 (Parent) | |
Record name | Bucladesine sodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dibutyryl 3',5'-cAMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16980-89-5, 19436-29-4, 362-74-3 | |
Record name | Bucladesine sodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dibutyryl 3',5'-cAMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucladesine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCLADESINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZN2C97A7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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